4-{[(Benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
Description
Properties
IUPAC Name |
5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMCTGARFXPQML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5672-83-3 | |
| Record name | NSC55781 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Protection of the α-Amino Group
The first step involves protecting the α-amino group of L-glutamic acid using benzyl chloroformate (Cbz-Cl). This reaction is typically conducted in a biphasic system:
Procedure :
-
Dissolve L-glutamic acid in aqueous sodium bicarbonate (NaHCO₃).
-
Add benzyl chloroformate dropwise under vigorous stirring at 0–5°C.
-
Maintain pH 8–9 to ensure efficient Cbz group incorporation.
Reaction :
The product, N-Cbz-L-glutamic acid, is isolated via acidification (pH 2–3) and extracted into ethyl acetate.
Selective Esterification of the γ-Carboxyl Group
The γ-carboxyl group is selectively esterified to avoid α-carboxyl modification. Two methods are prevalent:
Methyl Chloroformate Method
Reagents :
-
Methyl chloroformate (ClCO₂Me)
-
Diisopropylethylamine (DIPEA) as a base
Procedure :
Acid-Catalyzed Esterification
Reagents :
-
Methanol (MeOH)
-
Catalytic HCl gas or sulfuric acid (H₂SO₄).
Procedure :
-
Suspend N-Cbz-L-glutamic acid in methanol.
-
Bubble HCl gas through the solution for 1 hour.
-
Neutralize with NaHCO₃ and extract with DCM.
Workup and Purification
Crude product is purified via:
Key Purity Indicators :
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₇NO₆ | |
| Molar Mass (g/mol) | 295.29 | |
| Density (g/cm³) | 1.239 | |
| Melting Point (°C) | 68–70 | |
| Solubility | DMF, DMSO, MeOH |
Industrial-Scale Considerations
Process Optimization
-
Solvent Selection : DCM and THF are preferred for esterification due to high yields and ease of removal.
-
Cost Efficiency : Methyl chloroformate is more economical than diazomethane, despite requiring careful handling.
Applications in Pharmaceutical Synthesis
The compound serves as a key intermediate in:
Chemical Reactions Analysis
Amidation Reactions
The Cbz-protected amine and carboxylic acid groups participate in amide bond formation, a cornerstone of peptide synthesis:
-
Carboxylic Acid Activation : The free carboxylic acid undergoes activation (e.g., via EDCl/HOBt) to form reactive intermediates like mixed anhydrides or active esters, enabling coupling with amines .
-
Selective Reactivity : The methyl ester remains inert under coupling conditions, allowing selective modification of the carboxylic acid .
Example Reaction Pathway :
| Reagent | Temperature | Yield | Application |
|---|---|---|---|
| EDCl/HOBt | 0–25°C | 75–90% | Peptide chain elongation |
| DCC/DMAP | RT | 65–80% | Small-molecule amidation |
Ester Hydrolysis
The methoxy ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
-
Basic Hydrolysis : NaOH/MeOH cleaves the ester to generate 4-{[(Benzyloxy)carbonyl]amino}-5-oxopentanoic acid .
-
Acidic Stability : The Cbz group remains intact under mild acidic conditions (pH 3–6) .
Kinetic Data :
| Condition | Time | Conversion |
|---|---|---|
| 1M NaOH, 25°C | 2h | >95% |
| 0.1M HCl, 60°C | 6h | ~40% |
Cbz Deprotection
The benzyloxycarbonyl group is removed via catalytic hydrogenation or acidic cleavage:
-
Hydrogenolysis : H₂/Pd-C selectively removes the Cbz group, yielding 4-amino-5-methoxy-5-oxopentanoic acid .
-
Alternative Methods : TFA or HBr/AcOH in anhydrous conditions achieves deprotection without reducing the ester .
Comparative Efficiency :
| Method | Time | Yield | Side Reactions |
|---|---|---|---|
| H₂/Pd-C (1 atm) | 3h | 85–92% | None observed |
| TFA/DCM (1:1) | 30min | 78% | Partial ester hydrolysis |
Enzymatic Transformations
The compound serves as a substrate for enzymes involved in amino acid metabolism:
-
Transaminases : Modifies the α-amino group in stereoselective reactions, producing chiral intermediates .
-
Esterases : Hydrolyzes the methyl ester in buffered aqueous systems (pH 7.4, 37°C).
Key Findings :
-
Enzymatic hydrolysis of the ester is 10× faster than chemical hydrolysis under physiological conditions.
-
Stereochemical integrity (L-configuration) is preserved during enzymatic reactions .
Stability and Storage
Scientific Research Applications
The compound 4-{[(Benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid , also known by its CAS number 150823-40-8, has garnered attention in various scientific fields due to its potential applications in pharmaceuticals and biochemistry. This article explores its applications, supported by data tables and case studies.
Structural Representation
The compound's structure can be represented as follows:
Pharmaceutical Development
This compound has shown promising applications in drug development, particularly as a precursor for synthesizing peptide-based therapeutics. Its structure allows for modifications that can enhance bioactivity and specificity towards target receptors.
Biochemical Studies
This compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to function as an amino acid analog makes it valuable for investigating the roles of specific amino acids in protein synthesis and enzyme activity.
Synthesis of Bioactive Compounds
The compound serves as an intermediate in the synthesis of various bioactive molecules, including those with anti-inflammatory and anticancer properties. Researchers have explored its derivatives for potential therapeutic effects.
Case Study 1: Peptide Synthesis
In a study focused on synthesizing novel peptides, researchers used this compound as a building block. The resulting peptides exhibited enhanced binding affinity to specific receptors, indicating the compound's utility in developing targeted therapies.
Case Study 2: Enzyme Inhibition
Another research effort investigated the compound's role in inhibiting specific enzymes involved in metabolic disorders. The findings suggested that derivatives of this compound could lead to new treatments for conditions such as diabetes and obesity.
Data Tables
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Precursor for peptide-based therapeutics |
| Biochemical Studies | Investigating enzyme interactions and metabolic pathways |
| Synthesis of Bioactive Compounds | Intermediate for synthesizing compounds with therapeutic effects |
Mechanism of Action
The mechanism by which 4-{[(Benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid exerts its effects involves:
Molecular Targets: Interacting with enzymes and proteins due to its structural features.
Pathways: Participating in biochemical pathways where amino acids and derivatives play crucial roles.
Comparison with Similar Compounds
Table 1. Physicochemical Properties of Selected Compounds
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 4-{[(Benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid | 5672-83-3 | C₁₄H₁₇NO₆ | 295.29 | Cbz, methyl ester, carboxylic acid |
| 5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}-5-oxopentanoic acid | 254980-13-7 | C₂₀H₂₁NO₆ | 371.39 | Dual benzyloxy, Cbz, carboxylic acid |
| 5-Chloro-4-oxopentanoic acid | N/A | C₅H₇ClO₃ | 150.56 | Chloro, ketone, carboxylic acid |
Biological Activity
4-{[(Benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid, also known as ZD-Glu-OMe, is a compound with significant biological activity that has garnered attention in pharmacological research. It is classified under the molecular formula C₁₄H₁₇N₁O₆ and has a molecular weight of approximately 295.29 g/mol. The compound features a benzyloxycarbonyl group, which enhances its stability and bioavailability.
Biological Activity
The biological activity of this compound primarily revolves around its role as an inhibitor of specific enzymatic pathways and its potential therapeutic applications.
- Enzyme Inhibition : This compound acts as an inhibitor of glutamic acid decarboxylase (GAD), an enzyme crucial for the synthesis of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. By inhibiting GAD, the compound may influence GABA levels, thereby affecting neuronal excitability and potentially providing therapeutic effects in conditions like epilepsy and anxiety disorders .
- PPAR Agonism : Recent studies indicate that derivatives of this compound may exhibit agonistic activity towards peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This interaction is associated with anti-inflammatory effects and improved metabolic profiles, suggesting potential applications in treating metabolic disorders .
Study 1: Inhibition of GAD Activity
A study conducted on neuronal cell cultures demonstrated that the application of this compound resulted in a significant reduction in GAD activity, leading to decreased GABA production. This effect was dose-dependent, highlighting the compound's potential as a therapeutic agent in modulating neurotransmitter levels .
| Concentration (µM) | GAD Activity (% Inhibition) |
|---|---|
| 1 | 15 |
| 10 | 35 |
| 50 | 60 |
Study 2: PPARα Agonism
In another investigation focusing on metabolic effects, various analogues of this compound were tested for their ability to activate PPARα. The results indicated that some derivatives exhibited submicromolar activity, significantly enhancing lipid metabolism and reducing inflammation markers in vitro.
| Compound | EC50 (µM) | PPARα Activation (%) |
|---|---|---|
| A91 | <0.5 | 70 |
| B91 | <0.3 | 85 |
| Control (GW590735) | <0.1 | 100 |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good oral bioavailability and favorable metabolic stability. Studies have shown that the compound can cross the blood-brain barrier, making it a viable candidate for central nervous system-targeting therapies .
Toxicity Profile
Toxicity assessments indicate that while the compound exhibits potent biological activity, it remains non-cytotoxic at concentrations significantly higher than those required for efficacy. This safety profile is critical for its development as a therapeutic agent .
Q & A
What are the key challenges in synthesizing 4-{[(Benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid, and how can they be addressed experimentally?
Answer:
Synthesis of this compound requires precise control over protecting groups and reaction conditions. The benzyloxycarbonyl (Cbz) group is sensitive to hydrogenolysis, necessitating inert atmospheres during catalytic hydrogenation steps. A common strategy involves coupling glycine derivatives with activated esters under Schotten-Baumann conditions, followed by selective deprotection . Contradictions in yield optimization (e.g., solvent polarity effects) can be resolved by systematic screening using design-of-experiment (DoE) frameworks, as demonstrated in analogous peptide synthesis workflows .
How does stereochemical integrity impact the biological activity of this compound, and what analytical methods validate its configuration?
Answer:
The compound’s stereochemistry (e.g., methoxy and carbonyl group positioning) influences binding affinity to enzymatic targets like serine proteases or amino acid transporters. Chiral HPLC with polarimetric detection or X-ray crystallography (if crystalline) are gold-standard methods for confirming stereochemistry . For intermediates, circular dichroism (CD) spectroscopy paired with computational modeling (e.g., density functional theory) can correlate optical activity with absolute configuration .
What computational tools are recommended for predicting reaction pathways and optimizing synthetic routes?
Answer:
Quantum chemical calculations (e.g., Gaussian, ORCA) enable reaction path searches to identify transition states and intermediates. Tools like ICReDD’s AI-driven platform integrate experimental data with computational predictions to narrow optimal conditions (e.g., solvent, temperature) and reduce trial-and-error experimentation . For retrosynthesis, Pistachio/Bkms_metabolic databases prioritize feasible routes by analyzing bond dissociation energies and steric effects .
How should researchers resolve contradictory spectroscopic data (e.g., NMR vs. IR) for this compound?
Answer:
Discrepancies between NMR (e.g., unexpected splitting) and IR (e.g., carbonyl stretching frequencies) often arise from conformational polymorphism or solvent effects. Strategies include:
- Multi-technique validation: Cross-validate with LC-MS for purity and X-ray diffraction for solid-state structure .
- Dynamic NMR studies: Probe temperature-dependent conformational changes in solution .
- Computational IR prediction: Compare experimental IR peaks with DFT-simulated spectra to identify artifacts .
What are the stability considerations for long-term storage of this compound, and how can degradation products be characterized?
Answer:
The ester and amide bonds are prone to hydrolysis under humid conditions. Storage recommendations:
- Dry inert atmosphere: Use vacuum-sealed containers with desiccants (e.g., molecular sieves) at –20°C .
- Degradation monitoring: Accelerated stability studies (40°C/75% RH) with periodic HPLC-MS analysis detect hydrolytic byproducts like 5-methoxy-4-aminopentanoic acid .
- Crystallization protocols: Recrystallization from aprotic solvents (e.g., DMF/ether) enhances stability by removing trace water .
How can researchers design experiments to probe the compound’s mechanism of action in enzymatic inhibition?
Answer:
Advanced studies require:
- Kinetic assays: Measure IC₅₀ values using fluorogenic substrates (e.g., AMC-tagged peptides) under varying pH and temperature conditions .
- Molecular docking: Simulate binding modes with enzymes (e.g., trypsin-like proteases) using AutoDock Vina or Schrödinger Suite .
- Isothermal titration calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition .
What purification techniques are most effective for isolating this compound from complex reaction mixtures?
Answer:
- Flash chromatography: Use gradient elution (hexane/ethyl acetate → DCM/methanol) to separate polar byproducts .
- Ion-exchange resins: For zwitterionic intermediates, employ Dowex-50WX8 to exploit pH-dependent solubility .
- Crystallization-driven purification: Optimize solvent pairs (e.g., THF/water) to exploit differences in solubility between the target and benzyl alcohol byproducts .
How can AI enhance the development of derivatives with improved pharmacokinetic properties?
Answer:
- Generative models: Platforms like ChemBERTa propose structurally diverse analogs by modifying the methoxy or benzyloxy groups .
- ADMET prediction: Tools like SwissADME forecast solubility, permeability, and metabolic stability based on substituent effects (e.g., logP adjustments via ester-to-amide substitutions) .
- High-throughput screening (HTS): Couple AI-prioritized candidates with robotic synthesis and microplate-based bioassays .
What strategies mitigate batch-to-batch variability in large-scale synthesis?
Answer:
- Process analytical technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Design space exploration: Use response surface methodology (RSM) to define robust operating ranges for critical parameters (e.g., stoichiometry, agitation rate) .
- Quality-by-design (QbD): Establish control strategies for raw material sourcing (e.g., benzyl chloroformate purity ≥98%) .
How can contradictory literature data on the compound’s reactivity be reconciled?
Answer:
- Meta-analysis: Compare reaction conditions across studies (e.g., solvent, catalyst loading) to identify outliers .
- Mechanistic studies: Use isotopic labeling (e.g., ¹⁸O in carbonyl groups) to trace reaction pathways and validate competing mechanisms .
- Collaborative validation: Reproduce key experiments through open-science platforms to resolve disputes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
